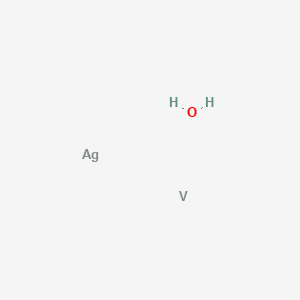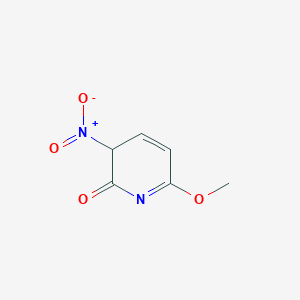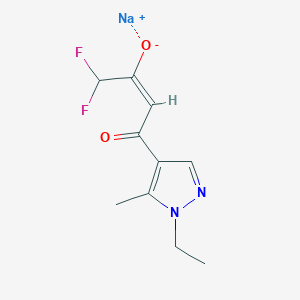
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione, also known as 3-Methyl-7-propylxanthine, is a derivative of xanthine. It is a heterocyclic compound that belongs to the purine family. This compound has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . It is known for its various pharmacological activities and is used in scientific research for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione typically involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a base. One common method includes the following steps :
- Add 3-methylxanthine, potassium carbonate, and potassium iodide to a solvent such as N,N-dimethylformamide (DMF).
- Heat the mixture to 45°C and add bromopropane dropwise.
- Increase the temperature to 90°C and maintain it for 1 hour.
- Distill off the DMF to obtain the crude product.
- Purify the crude product using sodium hydroxide solution and activated carbon, followed by filtration and pH adjustment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The reaction conditions are adjusted to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
科学的研究の応用
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various physiological processes, including inflammation, cell proliferation, and neurotransmission .
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but different pharmacological effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theobromine, it has a propyl group at the 7-position, which influences its interaction with molecular targets and its overall biological activity .
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-methyl-7-propyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5-7H,3-4H2,1-2H3,(H,11,14,15) |
InChIキー |
JNJWGRMQKVJCJD-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2C1C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


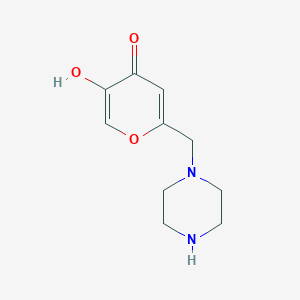
![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)

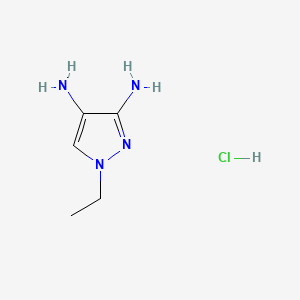
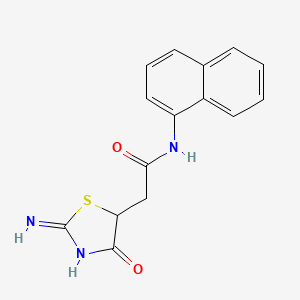
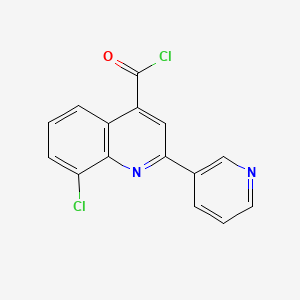
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
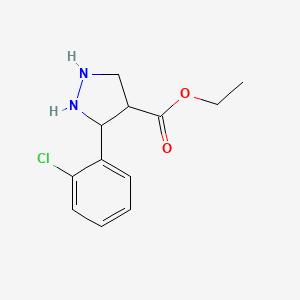
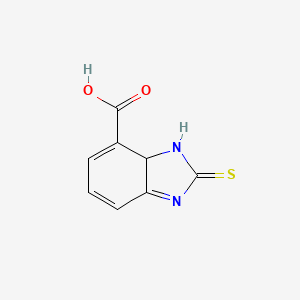
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
